Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate

Description

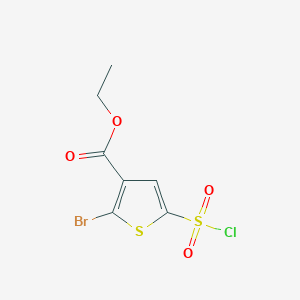

Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate is a multifunctional thiophene derivative with significant utility in organic synthesis and pharmaceutical chemistry. Structurally, it consists of a thiophene ring substituted at position 2 with a bromine atom, at position 5 with a chlorosulfonyl group (-SO₂Cl), and at position 3 with an ethyl carboxylate (-COOEt) moiety. The bromine atom enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the chlorosulfonyl group serves as a reactive site for nucleophilic substitution or sulfonamide formation . The ethyl carboxylate group contributes to solubility in organic solvents and may stabilize intermediates in multi-step syntheses. This compound is primarily employed as a building block for heterocyclic systems, agrochemicals, and bioactive molecules .

Properties

Molecular Formula |

C7H6BrClO4S2 |

|---|---|

Molecular Weight |

333.6 g/mol |

IUPAC Name |

ethyl 2-bromo-5-chlorosulfonylthiophene-3-carboxylate |

InChI |

InChI=1S/C7H6BrClO4S2/c1-2-13-7(10)4-3-5(14-6(4)8)15(9,11)12/h3H,2H2,1H3 |

InChI Key |

GOYZGVLSLXAONP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)S(=O)(=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate typically involves the bromination and chlorosulfonation of thiophene derivatives. One common method includes the bromination of ethyl thiophene-3-carboxylate followed by chlorosulfonation. The reaction conditions often involve the use of bromine and chlorosulfonic acid under controlled temperatures to ensure the selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of bromine and chlorosulfonic acid .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other nucleophiles.

Reduction Reactions: The compound can be reduced to form different thiophene derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate is a synthetic organic compound with a molecular weight of approximately 333.607 g/mol. It contains a thiophene ring with bromine at the 2-position, a chlorosulfonyl group at the 5-position, and an ethyl carboxylate group at the 3-position. The presence of these functional groups gives it chemical reactivity and makes it useful in various fields, especially in pharmaceuticals and agrochemicals.

Potential Applications

This compound has potential applications in pharmaceuticals and agrochemicals. Its functional groups allow for modifications that can lead to tailored properties for specific applications.

Scientific Research Applications

- Organic Synthesis: It serves as a building block in organic synthesis due to its diverse functional groups.

- Pharmaceuticals: It can be used as a precursor in pharmaceutical development.

- Agrochemicals: It can be used as a precursor in the synthesis of agrochemicals.

Interaction Studies

Interaction studies are essential for understanding the reactivity and potential biological effects of this compound. These studies typically focus on its mechanism of action and can inform future research directions.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate involves its interaction with various molecular targets. The bromine and chlorosulfonyl groups allow for selective binding and modification of biological molecules. The pathways involved may include inhibition of specific enzymes or interaction with cellular receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate with structurally analogous thiophene derivatives, emphasizing substituent effects on reactivity, stability, and applications.

Key Comparative Insights:

Reactivity Differences :

- The bromo substituent in the target compound facilitates cross-coupling reactions more effectively than the chloro analog due to bromine’s superior leaving-group ability .

- The chlorosulfonyl group (-SO₂Cl) in all three sulfonyl-containing derivatives enables nucleophilic substitution (e.g., with amines to form sulfonamides) .

Synthetic Applications :

- Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate (lacking a halogen at position 2) is specialized for sulfonamide synthesis, as seen in intermediates for antimicrobial agents .

- The amide-functionalized derivative (ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate) is tailored for peptidomimetic or prodrug applications due to its amide bond .

Physicochemical Properties :

- The ethyl carboxylate group in all compounds improves solubility in polar aprotic solvents (e.g., THF, DCM), critical for reaction workup .

- Lipophilicity increases with alkyl substitutions (e.g., ethyl at position 5 in the amide derivative), influencing bioavailability in drug design .

Safety and Handling :

Biological Activity

Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate is a compound belonging to the thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the bromination and chlorosulfonation of thiophene derivatives. The compound's structure features a thiophene ring substituted with both bromine and chlorosulfonyl groups, enhancing its reactivity and potential biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. In a comparative analysis, compounds with similar thiophene structures exhibited significant antibacterial activity against various strains of bacteria, including multidrug-resistant pathogens.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Thiophene Derivative A | 3.125 | XDR Salmonella Typhi |

| Thiophene Derivative B | 32 | E. coli |

The minimum inhibitory concentration (MIC) values indicate that certain derivatives can outperform traditional antibiotics like ciprofloxacin and ceftriaxone in specific cases, suggesting a potential for developing new antimicrobial agents based on this scaffold .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes. The compound's halogenated structure is known to enhance binding affinity to enzyme active sites, impacting their catalytic activity. For example, studies have shown that similar thiophene derivatives can inhibit p38 MAP kinase with IC50 values in the low micromolar range, indicating substantial inhibitory potential .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

- Halogen Substitution : The presence of bromine and chlorine atoms increases lipophilicity and affects the electronic properties of the molecule, enhancing its interaction with biological targets.

- Sulfonyl Group : The chlorosulfonyl moiety is known to participate in nucleophilic attack mechanisms, which can lead to enzyme inhibition or disruption of bacterial cell wall synthesis.

- Carboxylate Functionality : This group may facilitate hydrogen bonding interactions with target proteins, contributing to the overall bioactivity.

Case Studies

- Antibacterial Efficacy : A study investigating the antibacterial properties of various thiophene derivatives found that those with similar substituents as this compound exhibited remarkable activity against XDR Salmonella Typhi, highlighting the compound's potential as a lead structure for antibiotic development .

- Enzyme Interaction Studies : Research on related compounds has demonstrated significant inhibition of key enzymes involved in bacterial virulence pathways. The structural modifications akin to those found in this compound were shown to enhance binding affinities, leading to effective inhibition at low concentrations .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 2-bromo-5-(chlorosulfonyl)thiophene-3-carboxylate, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via sequential functionalization of the thiophene core. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C). Chlorosulfonation at the 5-position requires chlorosulfonic acid under anhydrous conditions, followed by esterification with ethanol.

- Optimization : Reaction efficiency depends on stoichiometric ratios (e.g., 1.2 equivalents of NBS for bromination) and temperature control to minimize side reactions. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR to verify substituent positions and esterification. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (H) and a quartet at ~4.3 ppm (H) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns for bromine and sulfur .

- Elemental Analysis : To validate stoichiometry, particularly for bromine and sulfur content .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of the thiophene core be addressed?

- Experimental Design : Regioselectivity is influenced by directing groups. The electron-withdrawing chlorosulfonyl group at position 5 directs electrophiles to the 2-position. Computational modeling (e.g., DFT) can predict reactive sites, while C NMR chemical shifts provide empirical validation of substituent effects .

- Case Study : Palladium-catalyzed direct arylation at the 3-position of thiophene derivatives requires careful ligand selection (e.g., PPh) and solvent optimization (e.g., DMF vs. THF) to suppress competing pathways .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in halogenated thiophene derivatives?

- Refinement Protocols : Use SHELXL for high-resolution refinement, leveraging anisotropic displacement parameters for heavy atoms (Br, S). Hydrogen bonding networks can be analyzed using Mercury software to identify intermolecular interactions affecting crystal packing .

- Data Contradictions : Discrepancies in unit cell parameters may arise from solvent inclusion. Single-crystal X-ray diffraction (SCXRD) with low-temperature data collection (100 K) minimizes thermal motion artifacts .

Q. How do substituents influence the compound’s biological activity, and how can this be systematically studied?

- Structure-Activity Relationship (SAR) :

- Replace the ethyl ester with methyl or benzyl groups to assess steric effects on enzyme binding.

- Modify the chlorosulfonyl group to sulfonamide or sulfonic acid to alter hydrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.